2-(2,4-dimethylphenoxy)-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide
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Overview
Description
2-(2,4-dimethylphenoxy)-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a phenoxyacetyl group, a nitrophenyl group, and a thiosemicarbazide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenoxy)-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide typically involves multiple steps:
Formation of 2,4-Dimethylphenoxyacetic Acid: This can be achieved through the reaction of 2,4-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acylation: The 2,4-dimethylphenoxyacetic acid is then acylated with thiosemicarbazide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the intermediate compound.
Nitration: The final step involves the nitration of the intermediate compound with a nitrating agent such as nitric acid to introduce the nitrophenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylphenoxy)-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiosemicarbazides.
Scientific Research Applications
2-(2,4-dimethylphenoxy)-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylthiosemicarbazide: Lacks the nitrophenyl group, which may result in different chemical and biological properties.
1-(2-(2,4-Dimethylphenoxy)acetyl)-4-(4-chlorophenyl)thiosemicarbazide: Contains a chlorophenyl group instead of a nitrophenyl group, leading to variations in reactivity and applications.
Uniqueness
2-(2,4-dimethylphenoxy)-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide is unique due to the presence of both the nitrophenyl and thiosemicarbazide moieties, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-[[2-(2,4-dimethylphenoxy)acetyl]amino]-3-(4-nitrophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-11-3-8-15(12(2)9-11)25-10-16(22)19-20-17(26)18-13-4-6-14(7-5-13)21(23)24/h3-9H,10H2,1-2H3,(H,19,22)(H2,18,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAKMRRIGCZIEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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